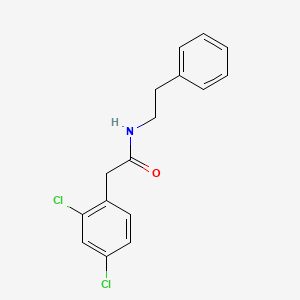

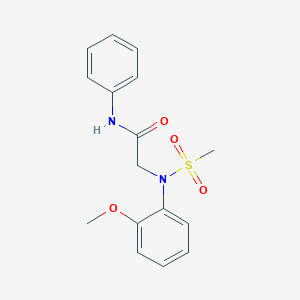

2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide often involves the reaction of chlorophenol with dichloroacetamide derivatives. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline. The process used tetrahydrofuran (THF) as the organic solvent in the presence of anhydrous potassium carbonate, achieving a yield of 75% under optimized conditions (Tao Jian-wei, 2009).

Molecular Structure Analysis

Quantum chemical calculations have provided insights into the molecular structural parameters, vibrational frequencies, and thermodynamic properties of dichloro-N-(dichlorophenyl) acetamide derivatives. Studies using density functional theory (DFT) have mapped the molecular electrostatic potential, helping predict sites and relative reactivities towards electrophilic and nucleophilic attacks (N. Choudhary et al., 2014).

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research highlights the development of new chemical entities with potential as anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, featuring 1-phenylethylamine as the basic moiety attached to substituted phenols, were assessed for their activities. Among these, the compound with halogens on the aromatic ring demonstrated significant anticancer and anti-inflammatory activity, with one specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showing promise as a therapeutic agent due to its exhibited activities (Rani, Pal, Hegde, & Hashim, 2014).

Quantum Chemical Calculations for Material Science

Quantum chemical calculations have been conducted on compounds related to 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide to determine their conformation, vibrational spectroscopic, electronic, and thermodynamic properties. Density Functional Theory (DFT) was used to explore these properties, aiding in understanding the molecule's behavior towards electrophilic and nucleophilic attacks. This research provides insights into the molecule's potential applications in material science, particularly in designing materials with specific electronic and structural properties (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Crystal Structure Analysis for Drug Design

The crystal structures of derivatives related to 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide have been determined, providing insights into their potential for drug design. These structures reveal how weak intermolecular interactions, such as hydrogen bonding and halogen interactions, can influence the formation of three-dimensional architectures. This information is crucial for designing drugs with desired properties and behaviors, offering a pathway for the development of novel therapeutic agents (Hazra et al., 2014).

Antibacterial Agent Development

Synthesis and QSAR studies of derivatives, including 4-Oxo-thiazolidines and 2-Oxo-azetidines, as potential antibacterial agents, demonstrate the molecule's versatility in creating effective treatments against bacterial infections. The research emphasizes the importance of structural and physicochemical parameters in determining the antibacterial activity of these compounds, contributing to the ongoing efforts in combating antibiotic resistance (Desai, Shah, Bhavsar, & Saxena, 2008).

properties

IUPAC Name |

2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO/c17-14-7-6-13(15(18)11-14)10-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHPIDLXMLHENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)

![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5563129.png)

![N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5563138.png)

![1-[4-(4-methoxyphenoxy)butanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5563150.png)

![3-[(4-pyridinylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5563190.png)

![(1S,2S,9R)-11-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5563194.png)